![molecular formula C16H19NO4S B4429237 N-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)methanesulfonamide](/img/structure/B4429237.png)
N-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)methanesulfonamide
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)methanesulfonamide, also known as JNJ-26854165, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. This compound has been shown to inhibit the activity of a protein called MDM2, which is known to play a key role in regulating the function of a tumor suppressor protein called p53.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)methanesulfonamide involves the inhibition of MDM2, which is an E3 ubiquitin ligase that targets p53 for degradation. By inhibiting the activity of MDM2, this compound leads to the activation of p53. The activation of p53 leads to cell cycle arrest and apoptosis, which can inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells, induce cell cycle arrest and apoptosis, and enhance the sensitivity of cancer cells to chemotherapy. In vivo studies have also demonstrated the potential of this compound in cancer treatment, with significant tumor growth inhibition observed in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)methanesulfonamide is its specificity for MDM2 inhibition. This compound has been shown to have a high affinity for MDM2, with minimal off-target effects. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can limit its use in in vivo studies. Additionally, the potential toxicity of this compound in humans is not well understood, and further studies are needed to evaluate its safety and efficacy in clinical settings.
Zukünftige Richtungen
There are several future directions for the study of N-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)methanesulfonamide. One potential direction is the development of more potent and selective MDM2 inhibitors, which can enhance the efficacy of cancer treatment. Another direction is the evaluation of the safety and efficacy of this compound in clinical trials, which can provide valuable information for its potential use in cancer treatment. Additionally, the study of the mechanism of action of this compound can provide insights into the regulation of p53 and its role in cancer development and progression.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)methanesulfonamide has been extensively studied for its potential in cancer treatment. The inhibition of MDM2 by this compound leads to the activation of p53, which is a key tumor suppressor protein. This activation of p53 leads to cell cycle arrest and apoptosis, which can inhibit the growth and proliferation of cancer cells. In addition to its potential in cancer treatment, this compound has also been studied for its potential in other diseases, such as neurodegenerative diseases and viral infections.
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)methanesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-12-5-4-6-13(9-12)11-22(18,19)17-14-7-8-15(20-2)16(10-14)21-3/h4-10,17H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAUOQOGFJVCJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.